A Comprehensive Technical Guide to 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde for Advanced Research and Pharmaceutical Development
A Comprehensive Technical Guide to 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde for Advanced Research and Pharmaceutical Development
This guide provides an in-depth exploration of 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde, a key aromatic aldehyde intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its core chemical properties, outlines a robust synthesis protocol with mechanistic insights, and discusses its reactivity and potential applications as a versatile building block in the synthesis of complex molecules.
Core Molecular Profile and Physicochemical Properties
3-Ethoxy-4-hydroxy-5-iodobenzaldehyde, with the molecular formula C₉H₉IO₃, is a polysubstituted aromatic aldehyde.[1][2] The strategic placement of the ethoxy, hydroxyl, iodo, and formyl groups on the benzene ring imparts a unique electronic and steric environment, making it a valuable synthon in organic chemistry. The electron-donating effects of the hydroxyl and ethoxy groups, coupled with the electron-withdrawing nature of the aldehyde and the bulky, polarizable iodine atom, create a nuanced reactivity profile.
A summary of its key physicochemical properties is presented below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₉H₉IO₃ | [1][2] |
| Molecular Weight | 292.07 g/mol | [1][2] |
| Appearance | Colourless powder / Off-white powder solid | [3][4] |
| Melting Point | 137–138 °C | [3] |
| Solubility | Slightly soluble in water | [4] |
| CAS Number | 6312-82-9 | [2][5] |
Spectroscopic Data:
The structural integrity of 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde is confirmed through various spectroscopic techniques. The following data is compiled from the literature:[3]
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¹H NMR (500 MHz, DMSO-d₆): δ 9.73 (s, 1H, CHO), 7.86 (d, J = 1.8 Hz, 1H, Ar-H), 7.39 (d, J = 1.7 Hz, 1H, Ar-H), 4.15 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.37 (t, J = 7.3 Hz, 3H, OCH₂CH₃), 10.49 (br s, 1H, OH).
-
¹³C NMR (125 MHz, DMSO-d₆): δ 190.3 (C=O), 152.4, 146.4, 134.5, 130.0, 111.2, 84.2, 64.6, 14.4.
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Infrared (IR) (ATR, cm⁻¹): 3204 (O-H), 2979 (C-H), 1664 (C=O), 1568 (aromatic C=C), 1174 (aromatic C-O), 581 (C-I).
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Mass Spectrometry (ESI, neg.): m/z 292 [(M-H)⁻, 100%].
Synthesis Protocol: Enzymatic Iodination of 3-Ethoxy-4-hydroxybenzaldehyde
The synthesis of 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde can be efficiently achieved through the regioselective iodination of its precursor, 3-Ethoxy-4-hydroxybenzaldehyde (commonly known as ethyl vanillin). A particularly elegant and sustainable method employs a laccase-catalyzed reaction, which offers high yield and avoids harsh chemical reagents.[3]
Rationale for Method Selection:
Enzymatic catalysis, specifically using laccase from Trametes versicolor, presents a green chemistry approach. Laccase, in the presence of a mediator like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), facilitates the oxidation of iodide (from KI) to a reactive iodine species in situ. This allows for the electrophilic aromatic substitution on the electron-rich phenol ring of ethyl vanillin. The regioselectivity is directed by the activating hydroxyl and ethoxy groups to the ortho position that is not sterically hindered.
Experimental Workflow:
Figure 1: Experimental workflow for the laccase-catalyzed synthesis.
Step-by-Step Methodology: [3]
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Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer, charge 3-ethoxy-4-hydroxybenzaldehyde (1 equivalent) and potassium iodide (3 equivalents) in an acetate buffer (0.1 M, pH 5.0) containing 10% (v/v) DMSO.
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Enzyme and Substrate Addition: To the stirred mixture, add laccase from Trametes versicolor. Simultaneously, add a solution of the substrate in DMSO at a constant rate using a syringe pump. Bubble air through the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for approximately 15 hours. The progress can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction by adding solid sodium thiosulfate until the brown color of iodine disappears. Acidify the mixture to pH 5 with concentrated HCl and extract the product with ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a solvent system of petroleum ether/CH₂Cl₂/EtOAc) to afford the pure 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde as a colorless powder.
Chemical Reactivity and Mechanistic Considerations
The reactivity of 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde is governed by its distinct functional groups. Understanding their interplay is crucial for its application in multi-step synthesis.
Figure 2: Key reactivity sites of 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde.
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Aldehyde Group: The formyl group is a primary site for nucleophilic attack. It readily undergoes condensation reactions (e.g., Knoevenagel, Wittig) to form C=C double bonds, which is a common strategy in drug synthesis to link different molecular fragments. Reductive amination can be employed to introduce amine functionalities, and oxidation will yield the corresponding carboxylic acid.
-
Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be easily deprotonated, rendering the oxygen nucleophilic. This allows for O-alkylation or O-acylation to introduce a variety of substituents or protecting groups.
-
Aryl Iodide: The carbon-iodine bond is a key handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This is a powerful tool for constructing complex molecular architectures. The electron-withdrawing nature of the adjacent aldehyde group can also activate the aryl iodide for nucleophilic aromatic substitution under certain conditions.
Applications in Drug Discovery and Medicinal Chemistry
Substituted benzaldehydes are prevalent scaffolds in medicinal chemistry. 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde serves as a versatile starting material for the synthesis of biologically active compounds. The combination of a phenolic hydroxyl group, an aldehyde, and an aryl iodide provides three orthogonal points for chemical modification.
For instance, derivatives of this molecule could be explored for activities where substituted catechols are known to be active. The catechol-like structure (after potential de-ethoxylation or as a bioisostere) is a common feature in many neurotransmitters and their analogues.[6] The presence of the iodine atom allows for the introduction of further complexity through cross-coupling, enabling the exploration of a wider chemical space in the search for novel therapeutic agents. For example, thiosemicarbazone and selenosemicarbazone derivatives of 3-ethoxy-4-hydroxyphenyl have been synthesized and evaluated for their antibacterial and antioxidant properties.[7]
Furthermore, the nitrated analogue, 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde, is a key intermediate in the synthesis of compounds like Entacapone, a COMT inhibitor used in the treatment of Parkinson's disease.[8] This highlights the industrial relevance of this structural motif.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde. It is classified as harmful if swallowed and may cause skin and serious eye irritation.[5][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.
-
Handling: Use in a well-ventilated area or a fume hood. Avoid generating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light and air.[5]
Always consult the latest Safety Data Sheet (SDS) from the supplier for comprehensive safety information.[4][10][11]
Conclusion
3-Ethoxy-4-hydroxy-5-iodobenzaldehyde is a high-value chemical intermediate with a rich and versatile reactivity profile. Its efficient and sustainable synthesis, coupled with the presence of multiple, orthogonally reactive functional groups, makes it an invaluable tool for researchers and drug development professionals. A thorough understanding of its chemical properties and reactivity is key to unlocking its full potential in the synthesis of novel and complex molecular entities with therapeutic promise.
References
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M. Weissenborn, et al. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as an iodine source. RSC Advances. [Link]
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Li, Y., et al. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, E64, o2008. [Link]
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National Center for Biotechnology Information (n.d.). 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde. PubChem Compound Database. [Link]
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National Center for Biotechnology Information (n.d.). Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-. PubChem Compound Database. [Link]
- Google Patents (n.d.). RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde.
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Carl ROTH (n.d.). Safety Data Sheet: 4-Hydroxy-3,5-dimethoxybenzaldehyde. [Link]
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The Royal Society of Chemistry (n.d.). Supporting Information For. [Link]
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National Center for Biotechnology Information (n.d.). 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde. PubChem Compound Database. [Link]
- Google Patents (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
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Loba Chemie (2018). Safety Data Sheet: 3,4-DIHYDROXY-5-NITRO BENZALDEHYDE. [Link]
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Manini, P., et al. (2020). Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde Generate Potential Reactive Intermediates as Causative Agents for Its Neurotoxicity. Antioxidants, 9(12), 1218. [Link]
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Al-Khazragie, Z. K., et al. (2022). Synthesis, Characterization, and Antioxidant, Antimicrobial and Toxic Properties of Novel Δ2-1,3,4-thiadiazoline and Δ2-1,3,4-selenadiazoline Derivatives. International Journal of Drug Delivery Technology, 12(1), 113-126. [Link]
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NIST (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. NIST Chemistry WebBook. [Link]
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